molecular formula C20H20O4S2 B8595905 5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene CAS No. 807627-79-8

5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene

Cat. No. B8595905
M. Wt: 388.5 g/mol
InChI Key: CVIZSRYBTFXZDT-UHFFFAOYSA-N
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Patent
US07193237B2

Procedure details

29.33 g of trans-1,2-diphenylsulfonylethylene was dissolved in 200 ml of toluene, and then, 11.4 ml of 1,3-cyclohexadiene was added, followed by dry distillation for 21 hours and then by recrystallization to obtain 35.66 g (yield: 96.5%) of 5,6-diphenylsulfonyl-bicyclo-[2,2,2]oct-2-ene.
Quantity
29.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](/[CH:10]=[CH:11]/[S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:14])=[O:13])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:21]1[CH2:26][CH2:25][CH:24]=[CH:23][CH:22]=1>C1(C)C=CC=CC=1>[C:1]1([S:7]([CH:10]2[CH:11]([S:12]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)(=[O:14])=[O:13])[CH:23]3[CH2:24][CH2:25][CH:26]2[CH:21]=[CH:22]3)(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
29.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)\C=C\S(=O)(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.4 mL
Type
reactant
Smiles
C1=CC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by dry
DISTILLATION
Type
DISTILLATION
Details
distillation for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
by recrystallization

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1C2C=CC(C1S(=O)(=O)C1=CC=CC=C1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 35.66 g
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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